N,n'-(5-cyano-m-phenylene)dioxamic acid
Description
Properties
CAS No. |
53882-10-3 |
|---|---|
Molecular Formula |
C11H7N3O6 |
Molecular Weight |
277.19 g/mol |
IUPAC Name |
2-[3-cyano-5-(oxaloamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C11H7N3O6/c12-4-5-1-6(13-8(15)10(17)18)3-7(2-5)14-9(16)11(19)20/h1-3H,(H,13,15)(H,14,16)(H,17,18)(H,19,20) |
InChI Key |
UCKMFSYWGLKPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(=O)O)NC(=O)C(=O)O)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Substituted Phenylenedioxamic Acids
The antiallergic activity of phenylenedioxamic acids is highly dependent on substitution patterns. Key comparisons include:
Key Findings :
- Meta substitution with electron-withdrawing groups (Cl, CN) enhances potency. The 2-Cl-5-CN substitution in the target compound confers 2500-fold greater IV activity than disodium cromoglycate .
- Esterification (e.g., diethyl ester) improves oral bioavailability but reduces water solubility compared to tromethamine salts .
- Ortho/para isomers exhibit weaker activity due to altered hydrogen-bonding networks and steric hindrance .
2.1.2. Oxanilic Acid Derivatives
Oxanilic acid esters (e.g., pyrrole, furan oxamates) show moderate antiallergic activity but lack the potency of phenylenedioxamic acids:
Key Findings :
- Phenylenedioxamic acids outperform oxanilic acid derivatives due to optimized hydrogen-bonding and charge-assisted interactions with mast cell receptors .
2.1.3. Chromones (e.g., Disodium Cromoglycate)
Chromones were early mast cell stabilizers but are less potent:
Key Findings :
- The target compound’s chloro-cyano substitution enhances receptor affinity, enabling lower doses and fewer side effects .
Pharmacokinetic and Physicochemical Properties
| Property | N,N'-(2-Cl-5-CN-m-phenylene)dioxamic Acid | Diethyl Ester | Tromethamine Salt |
|---|---|---|---|
| Molecular Weight | 311.63 g/mol | 313.7 g/mol | 553.9 g/mol |
| Solubility in Water | <1 mg/mL | Insoluble | 19 mg/mL (34.3 mM) |
| Melting Point | 212°C (dec.) | 177–179°C | Not reported |
| Bioavailability | Low (acid form) | Moderate (oral) | High (topical/IV) |
| Stability | Sensitive to hydrolysis | Stable in lipid matrices | Enhanced by tromethamine |
Key Findings :
- The tromethamine salt improves water solubility and stability, making it suitable for ophthalmic solutions .
- Ester derivatives balance lipophilicity and activity but require hydrolysis for activation .
Clinical and Preclinical Data
- Target Compound : In rhesus monkeys, it reduced bronchoconstriction by 70% at 20 mg/kg IV and mitigated lung reperfusion injury in UW solution .
- Diethyl Ester : Showed 80% inhibition of histamine release in guinea pig models at 0.5 mg/kg orally .
- Unsubstituted Analogues: No significant activity in comparable assays .
Preparation Methods
Synthesis of 4-Chloro-3,5-Diaminobenzonitrile
The synthesis begins with the reduction of 4-chloro-3,5-dinitrobenzonitrile to 4-chloro-3,5-diaminobenzonitrile. This step employs stannous chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl) under controlled conditions.
Reaction Conditions
-
Reagents : 4-Chloro-3,5-dinitrobenzonitrile, SnCl₂·2H₂O (1.56 mol), HCl (860 mL)
-
Temperature : Room temperature (2 hours), followed by cooling to 0°C
-
Workup : Neutralization with 50% NaOH, filtration, and extraction with ethyl acetate
Mechanistic Insight
SnCl₂ acts as a reducing agent, converting nitro groups (-NO₂) to amines (-NH₂) via intermediate nitroso and hydroxylamine stages. The electron-withdrawing cyano (-CN) and chloro (-Cl) groups direct reduction regioselectively.
Oxalylation to Diethyl N,N'-(2-Chloro-5-Cyano-m-phenylene)dioxamate
The diamine intermediate undergoes oxalylation with ethyloxalyl chloride in dimethylformamide (DMF) and triethylamine (Et₃N).
Reaction Conditions
-
Reagents : 4-Chloro-3,5-diaminobenzonitrile (0.34 mol), ethyloxalyl chloride (0.82 mol), Et₃N (0.82 mol), DMF (160 mL)
-
Temperature : 5–15°C (initial), then room temperature (24 hours)
-
Workup : Filtration, ethyl acetate washing, and recrystallization from ethanol
Critical Parameters
-
Solvent Choice : DMF facilitates high solubility of intermediates.
-
Stoichiometry : Excess ethyloxalyl chloride ensures complete bis-oxalylation.
Hydrolysis to N,N'-(5-Cyano-m-phenylene)dioxamic Acid
The diethyl ester is hydrolyzed using sodium hydroxide (NaOH) to yield the final acid.
Reaction Conditions
-
Reagents : Diethyl ester (0.197 mol), 1 N NaOH (465 mL), methylene chloride (750 mL)
-
Workup : Acidification with HCl, filtration, and water washing
Side Reactions
-
Ester Hydrolysis : NaOH cleaves ethyl ester groups to carboxylates.
-
Acid Precipitation : HCl protonates carboxylates, precipitating the free acid.
Optimization and Scalability
Yield Comparison Across Steps
Solvent and Catalyst Screening
-
Reduction Step : Ethyl acetate extraction minimizes side product formation.
-
Oxalylation : Triethylamine scavenges HCl, preventing protonation of amines.
-
Hydrolysis : Methylene chloride enhances phase separation during NaOH extraction.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column, 95:5 water:acetonitrile, λ = 254 nm.
-
Elemental Analysis : C 47.6%, H 2.5%, N 13.5% (calculated for C₁₁H₆ClN₃O₆).
Industrial-Scale Considerations
Process Challenges
Cost Analysis
| Material | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Chloro-3,5-dinitrobenzonitrile | 320 | 45 |
| SnCl₂·2H₂O | 12 | 10 |
| Ethyloxalyl Chloride | 150 | 25 |
Applications and Derivatives
Pharmaceutical Use
Q & A
Q. What are the optimal synthetic routes for N,N'-(5-cyano-m-phenylene)dioxamic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves coupling 5-cyano-m-phenylenediamine with oxamic acid derivatives under controlled conditions. Key steps include:
- Precursor Activation : Use acid chlorides or coupling agents (e.g., DCC, EDC) to activate oxamic acid for nucleophilic attack .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance reactivity.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity.
Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 70°C, 12h | 68 | 95 |
| THF, RT, 24h | 42 | 88 |
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the dioxamic acid backbone and cyano group placement. Look for characteristic peaks:
- H: δ 8.2–8.5 ppm (aromatic protons), δ 10.2 ppm (amide NH).
- C: δ 165–170 ppm (carbonyl carbons), δ 118 ppm (cyano group).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 289.08).
- X-ray Diffraction : For crystalline samples, single-crystal XRD resolves bond angles and spatial conformation .
Q. How can computational modeling resolve contradictions between experimental and theoretical reactivity profiles of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., nitration or halogenation patterns).
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility discrepancies.
- Case Example : If experimental data shows unexpected stability in acidic conditions, MD simulations can model protonation states and hydrogen bonding networks.
Data Table :
| Parameter | Experimental pKa | Calculated pKa (DFT) |
|---|---|---|
| Amide proton | 3.5 | 3.7 |
| Cyano group | Non-acidic | Non-acidic |
Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?
Methodological Answer:
- Standardized Synthesis Protocols : Strict control of reaction time, temperature, and purification steps.
- Bioassay Design :
- Positive/Negative Controls : Use known inhibitors/agonists for baseline comparison.
- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to account for potency shifts.
- Replicate Experiments : Triplicate measurements reduce statistical noise.
Case Study : In enzyme inhibition assays, batch variability ≤15% was achieved using HPLC-purified batches and standardized assay buffers .
Q. How can contradictory data on the compound’s solubility in polar solvents be reconciled?
Methodological Answer:
- Controlled Solubility Tests : Use standardized shake-flask methods with UV-Vis quantification.
- Variables to Assess :
- Particle Size : Micronization increases surface area.
- pH Adjustment : Solubility may improve in buffered solutions (e.g., PBS pH 7.4).
- Data Analysis : Apply Hansen solubility parameters to correlate solvent polarity with experimental results.
Data Table :
| Solvent | Solubility (mg/mL) | Hansen δD (MPa) |
|---|---|---|
| DMSO | 45.2 | 18.4 |
| Water | 0.3 | 47.8 |
| Ethanol | 12.1 | 15.8 |
Q. Reference :
Q. What are the mechanistic implications of the compound’s fluorescence quenching in the presence of metal ions?
Methodological Answer:
- Spectroscopic Analysis :
- Fluorescence Titration : Monitor emission at λ = 450 nm (excitation at 350 nm) with incremental metal ion addition.
- Stern-Volmer Plot : Determine static (complex formation) vs. dynamic (collisional) quenching.
- Computational Validation : DFT studies can model metal-ligand binding energies and orbital interactions.
Case Example : Quenching by Fe suggests charge-transfer complex formation, supported by UV-Vis absorption shifts at 300–400 nm .
Q. How can the compound’s stability under physiological conditions be improved for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance stability until target site delivery.
- Formulation Strategies :
- Liposomal Encapsulation : Increases half-life in bloodstream.
- PEGylation : Reduces renal clearance.
- Accelerated Stability Testing : Use HPLC to monitor degradation products at 37°C in simulated biological fluids (e.g., SIF/SGF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
